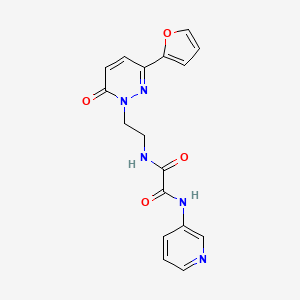

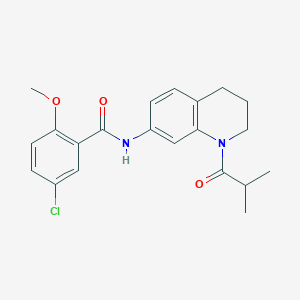

![molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6](/img/structure/B2927188.png)

O-[(1-Methylcyclopropyl)methyl]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 1785313-81-6 . It has a molecular weight of 101.15 .

Molecular Structure Analysis

The InChI code for “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is 1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is not specified in the sources I found .科学的研究の応用

Synthesis of Nitrogen-Enriched Compounds

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: is utilized in the synthesis of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles . These compounds are fundamental in the development of pharmaceuticals and agrochemicals due to their biological activity.

Late-Stage Functionalization

This compound serves as a key reagent in the late-stage functionalization of natural products, drugs, and functional molecules . It allows for the modification of these substances at the final stages of synthesis, which is crucial for fine-tuning their properties.

Electrophilic Amination Reactions

As an electrophilic aminating agent, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is involved in transition metal-catalyzed C–N bond-forming reactions . This process is essential for constructing carbon–nitrogen bonds, which are prevalent in various value-added products like pharmaceuticals and synthetic intermediates.

Regio-, Chemo-, and Stereoselective Reactions

The compound is evaluated for its high regio-, chemo-, and stereoselectivity in reactions . Such selectivity is vital for the production of complex molecules where the precise location and configuration of functional groups are necessary.

Biocatalysis Applications

In biocatalysis, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is used to introduce nitrogen functionalities into molecules . This method is environmentally friendly and offers a sustainable approach to chemical synthesis.

Organocatalysis

It finds application in organocatalysis, facilitating the formation of nitrogen-containing compounds without the need for metal catalysts . This is particularly useful for reactions sensitive to metal contamination.

Transition Metal Catalysis

The compound is a significant reagent in transition metal catalysis, particularly in oxidative C–H and N–H cross-coupling processes . This strategy is effective for synthesizing various amines and is significant in synthetic chemistry.

Safety and Handling in Research Settings

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: comes with specific safety and handling requirements due to its reactivity and potential hazards . Knowledge of its proper storage and handling is crucial for its application in research environments.

Safety and Hazards

作用機序

Target of Action

Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .

Mode of Action

O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.

Result of Action

The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .

Action Environment

The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.

特性

IUPAC Name |

O-[(1-methylcyclopropyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUHIYSXVKYRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

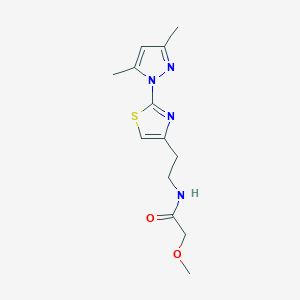

![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

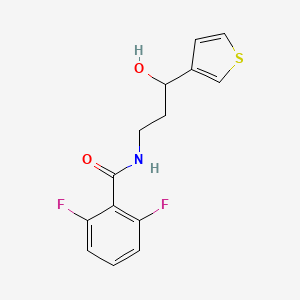

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

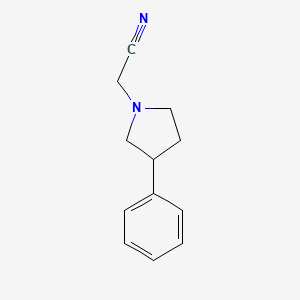

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)